(5E)-2-anilino-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Description
(2E,5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of methoxy and phenyl groups further enhances its chemical properties and potential reactivity.
Properties
Molecular Formula |
C18H16N2O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-10-6-7-12(16(14)23-2)11-15-17(21)20-18(24-15)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,20,21)/b15-11+ |
InChI Key |
TYKQZEBWASXTHH-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of an acidic or basic catalyst to facilitate the formation of the thiazolidinone ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity (2E,5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2E,5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
Carbonyl Compounds: Such as aldehydes, ketones, and carboxylic acids, which undergo similar reactions.
Uniqueness
(2E,5E)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its thiazolidinone core and the presence of both methoxy and phenyl groups
Biological Activity
(5E)-2-anilino-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound belonging to the thiazolidinone family. Its structure includes a thiazolidinone ring, an aniline moiety, and a dimethoxyphenylmethylidene side group, contributing to its potential biological activities and applications in medicinal chemistry. The molecular formula of this compound is with a molecular weight of approximately 340.4 g/mol .
Research indicates that the biological activity of (5E)-2-anilino-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one may involve multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are critical in various biochemical pathways, potentially affecting cell growth and proliferation.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Biological Activities
The compound has been evaluated for several biological activities:
- Antimicrobial Activity : Studies have shown that (5E)-2-anilino-5-[(2,3-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : In vitro assays indicate that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : It has also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study conducted on its antimicrobial efficacy demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- In cancer research, the compound was tested against various cancer cell lines including breast and colon cancer. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency .
Data Tables
| Biological Activity | Tested Against | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | |
| Escherichia coli | MIC: 64 µg/mL | ||
| Anticancer | Breast Cancer Cells | IC50: 15 µM | |
| Colon Cancer Cells | IC50: 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
